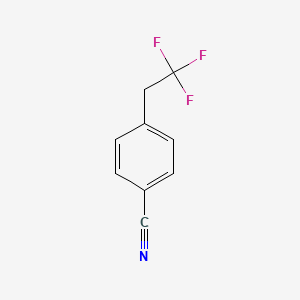

4-(2,2,2-Trifluoroethyl)benzonitrile

Description

4-(2,2,2-Trifluoroethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethyl (–CH₂CF₃) group at the para position. The trifluoroethyl moiety combines lipophilicity with moderate electron-withdrawing effects due to the electronegative fluorine atoms, while the cyano (–CN) group enhances the compound's polarity and reactivity. This structural profile makes it valuable in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or liquid crystals .

Properties

Molecular Formula |

C9H6F3N |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethyl)benzonitrile |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4H,5H2 |

InChI Key |

XSAZEIMNUJYLOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)benzonitrile and its derivatives are used in a variety of scientific research applications, including in chemistry, biology, medicine, and industry. The inclusion of a trifluoromethyl group enhances the compound's properties, such as lipophilicity and metabolic stability, making it valuable in synthesizing complex molecules and pharmaceuticals.

Scientific Research Applications

Chemistry

- Building Block in Synthesis this compound serves as a fundamental building block in synthesizing more complex organic molecules. Its structure allows for introducing specific functional groups while maintaining the fluorinated components' integrity.

- Reaction Types This compound can undergo oxidation, reduction, and substitution reactions, enabling the creation of various derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide , reducing agents like lithium aluminum hydride or sodium borohydride , and reagents like halogens or nucleophiles for substitution reactions.

Biology

- Biological Activity Studies this compound is studied for its potential biological activity and interactions with biomolecules. The trifluoromethyl group enhances lipophilicity, which is crucial for penetrating biological membranes effectively.

- Pharmacokinetics Compounds containing trifluoromethyl groups often exhibit altered pharmacokinetics and enhanced biological activity compared to their non-fluorinated counterparts.

Medicine

- Pharmaceutical Intermediate This compound is used as a pharmaceutical intermediate and potentially as an active ingredient in drug development. It is a key intermediate in synthesizing pharmaceuticals like bicalutamide, used to treat prostate cancer.

- Anti-Cancer Properties Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer activity. These compounds have been studied as precursors in synthesizing potent anticancer agents and potential inhibitors of enzymes critical in cancer cell proliferation and survival.

Industry

- Material Development this compound is used in developing new materials with unique properties, such as enhanced stability or reactivity.

- Agrochemicals It is used in producing agrochemicals.

Spectroscopic Techniques

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

Trifluoromethyl (–CF₃) vs. Trifluoroethyl (–CH₂CF₃)

- 4-(Trifluoromethyl)benzonitrile (C₈H₄F₃N): The direct attachment of –CF₃ to the benzene ring results in stronger electron-withdrawing effects compared to –CH₂CF₃. This increases the compound's acidity (lower pKa) and influences its reactivity in electrophilic substitution reactions.

- 4-(2,2,2-Trifluoroethyl)benzonitrile : The –CH₂ spacer in the trifluoroethyl group reduces electron withdrawal compared to –CF₃, making the compound less acidic but more lipophilic. This difference is critical in drug design, where lipophilicity affects membrane permeability .

Nitro (–NO₂) and Methoxy (–OCH₃) Substituents

- 4-Nitro-2-(trifluoromethyl)benzonitrile (C₈H₃F₃N₂O₂): The nitro group is a stronger electron-withdrawing group than –CN or –CF₃, significantly increasing reactivity in reduction or nucleophilic substitution reactions. This compound is highly polar, with a melting point >150°C .

- 4-Methoxy-2-(trifluoromethyl)benzonitrile (C₉H₆F₃NO): The methoxy group donates electrons via resonance, countering the electron-withdrawing effects of –CF₃. This balance enhances solubility in polar solvents (e.g., ethanol) compared to nitro-substituted analogues .

Functional Group Modifications

Amino (–NH₂) and Trifluoroethylamino (–NHCH₂CF₃)

- 4-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂): The amino group introduces hydrogen-bonding capability, improving solubility in aqueous media. However, it also increases susceptibility to oxidation, requiring stabilization in synthetic routes .

- 4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (C₁₀H₇F₆N₂): The trifluoroethylamino group combines lipophilicity with reduced basicity compared to –NH₂. This modification is advantageous in CNS-targeting drugs, where blood-brain barrier penetration is critical .

Ether (–OCH₂CF₃) vs. Direct Alkyl Linkage

- 4-(2,2,2-Trifluoroethoxy)benzonitrile (C₉H₆F₃NO): The ether oxygen in the trifluoroethoxy group increases polarity and hydrogen-bond acceptor capacity compared to the trifluoroethyl group. This enhances solubility in aprotic solvents like DMSO .

Structural Complexity and Pharmacological Relevance

- 4-{[4-({6-[(2R)-2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl]-3-pyridinyl}ethynyl)phenoxy]methyl}benzonitrile: This highly complex derivative demonstrates how the trifluoroethyl group can be integrated into multi-target therapeutics. The ethynyl and tetrazole groups enhance binding affinity to enzymes like CYP450, while the trifluoroethyl moiety stabilizes the compound against metabolic degradation .

Data Tables

Table 1: Key Properties of Selected Analogues

Biological Activity

4-(2,2,2-Trifluoroethyl)benzonitrile is a fluorinated organic compound characterized by its unique electronic properties due to the presence of trifluoroethyl and cyano groups. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical formula of this compound is . The trifluoroethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity. The cyano group contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, enhancing its therapeutic effects.

- Receptor Modulation : It can interact with receptors that play critical roles in cellular signaling pathways.

The trifluoromethyl moiety is known to improve metabolic stability and bioavailability, making it a valuable feature in drug design.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the structure of benzonitrile derivatives can significantly affect their biological activity. For example:

- Fluorination : The introduction of fluorine atoms generally increases potency by enhancing lipophilicity and altering electronic properties.

- Substituent Positioning : The position of substituents on the benzene ring can influence binding affinities for target proteins.

A study indicated that compounds with a trifluoromethyl group at the para-position exhibited increased potency for inhibiting serotonin uptake compared to non-fluorinated analogs .

1. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis .

2. Neuropharmacological Effects

Research has indicated potential neuropharmacological effects of this compound. In animal models, it showed promise as an anxiolytic agent, influencing neurotransmitter systems involved in anxiety regulation .

3. Enzymatic Interactions

Studies have explored how this compound interacts with enzymes such as cytochrome P450s. These interactions are crucial for understanding its metabolism and potential drug-drug interactions .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Amino-2-trifluoromethylbenzonitrile | C₈H₅F₃N₂ | Lacks trifluoroethyl group; simpler structure | Moderate anticancer activity |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | No cyano group; primarily used as an intermediate | Limited biological activity |

| 4-(Trifluoroacetamido)-2-(trifluoromethyl)benzonitrile | C₈H₄F₅N₂O | Contains an acetamido group; different reactivity | Enhanced bioactivity in cancer models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.